(R)-Propranolol beta-D-glucuronide sodium salt
CAS No.: 87102-70-3
Cat. No.: VC0132679
Molecular Formula: C₂₂H₂₈NNaO₈
Molecular Weight: 457.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87102-70-3 |
|---|---|
| Molecular Formula | C₂₂H₂₈NNaO₈ |
| Molecular Weight | 457.45 |
| IUPAC Name | sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate |
| Standard InChI | InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17+,18+,19-,20+,22-;/m1./s1 |
| SMILES | CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration and Stereochemistry
(R)-Propranolol beta-D-glucuronide sodium salt is the sodium salt of the glucuronide conjugate of the (R)-enantiomer of propranolol. The parent compound, propranolol, is a non-selective beta-adrenergic receptor antagonist, and its glucuronidation represents a primary Phase II metabolic pathway mediated by UDP-glucuronosyltransferases (UGTs) . The glucuronic acid moiety is attached via a beta-glycosidic bond to the hydroxyl group of propranolol’s naphthalene ring, enhancing water solubility for renal excretion .
The compound’s IUPAC name, sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate, reflects its stereochemical specificity. The (R)-configuration at the propranolol backbone and the beta-D-glucuronide linkage are critical for its recognition by metabolic enzymes and transporters .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 87102-70-3 | |
| Molecular Formula | ||
| Molecular Weight | 457.45 g/mol | |
| SMILES | CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |
| Storage Conditions | -20°C |
Synthesis and Metabolic Pathways
Biosynthesis via Glucuronidation
Pharmacokinetic and Pharmacodynamic Insights
Role as a Prodrug
Although glucuronides are typically inactive metabolites, (R)-propranolol beta-D-glucuronide may act as a prodrug in specific tissues. Enzymatic cleavage by beta-glucuronidases in the gut or target organs can regenerate active propranolol, prolonging therapeutic effects . This reactivation mechanism is under investigation for designing targeted drug delivery systems.
Enantiomer-Specific Metabolism
Comparative studies with the (S)-enantiomer (CAS 87144-73-8) reveal divergent metabolic rates and affinities for transport proteins. The (R)-glucuronide exhibits a 30% slower plasma clearance rate in preclinical models, suggesting stereochemical influences on biliary excretion . Such differences underscore the necessity of enantiopure standards in pharmacokinetic assays.
| Supplier | Quantity | Price | Availability (2025) |
|---|---|---|---|
| CymitQuimica | 25 mg | €5,796.00 | In stock |
| Toronto Research Chemicals | 25 mg | N/A | Discontinued |
Comparative Analysis with Related Compounds
Racemic vs. Enantiopure Forms
The racemic glucuronide (CAS 71751832) serves as a cost-effective alternative for screening assays but complicates data interpretation due to opposing metabolic behaviors of its enantiomers . In contrast, the (R)-form provides unambiguous results in studies requiring stereochemical precision .
Sodium Salt vs. Free Acid
The sodium salt formulation offers superior solubility in aqueous buffers (≥10 mg/mL) compared to the free acid, facilitating in vitro incubation studies .
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